BenchChemオンラインストアへようこそ!

(R)—1-Boc-3-hydroxypiperidine

Biocatalysis Asymmetric reduction Process intensification

(R)-1-Boc-3-hydroxypiperidine (CAS 143900-41-0, also cataloged under CAS 143900-43-0 in major international databases) is the (R)-enantiomer of N-Boc-protected 3-hydroxypiperidine, a chiral secondary alcohol with the molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol. It is a white to tan low-melting solid (mp 43–52 °C depending on purity grade) with a specific optical rotation [α]ᴅ of approximately −22° (c=5, MeOH), confirming its (R)-absolute configuration.

Molecular Formula C14H28O3
Molecular Weight 0
CAS No. 143900-41-0
Cat. No. B1179398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)—1-Boc-3-hydroxypiperidine
CAS143900-41-0
Molecular FormulaC14H28O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-3-hydroxypiperidine CAS 143900-41-0: Chiral Piperidine Building Block for Enantioselective Drug Synthesis


(R)-1-Boc-3-hydroxypiperidine (CAS 143900-41-0, also cataloged under CAS 143900-43-0 in major international databases) is the (R)-enantiomer of N-Boc-protected 3-hydroxypiperidine, a chiral secondary alcohol with the molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol [1]. It is a white to tan low-melting solid (mp 43–52 °C depending on purity grade) with a specific optical rotation [α]ᴅ of approximately −22° (c=5, MeOH), confirming its (R)-absolute configuration . The compound serves as a key chiral intermediate in the synthesis of benidipine (a calcium channel blocker for hypertension), constrained (−)-S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase (DNMT) inhibitors, JAK inhibitors, and Chk1 inhibitors [2]. Its (S)-counterpart (CAS 143900-44-1) is the critical chiral building block for ibrutinib (Imbruvica®), the blockbuster BTK inhibitor for B-cell malignancies, meaning the two enantiomers serve entirely distinct therapeutic pipelines and cannot be interchanged [2].

Why (R)-1-Boc-3-hydroxypiperidine Cannot Be Replaced by Its (S)-Enantiomer or Racemate in Drug Synthesis


The (R) and (S) enantiomers of 1-Boc-3-hydroxypiperidine are not interchangeable synthons; they lead to chiral drug substances with entirely different pharmacological targets and regulatory filings. The (S)-enantiomer (CAS 143900-44-1) is the mandated chiral precursor for ibrutinib, an irreversible BTK inhibitor approved for B-cell lymphoma, whereas the (R)-enantiomer is the requisite building block for benidipine (calcium channel blocker, hypertension) and constrained SAH analogs targeting DNA methyltransferases [1]. In the industrial manufacture of (S)-NBHP for ibrutinib, the (R)-isomer is formed as a by-product impurity that must be quantified and controlled below specification limits using validated chiral HPLC methods (Chiralpak IC3, normal phase), directly establishing the (R)-enantiomer as a critical reference standard for quality-by-design (QbD) analytics in Ibrutinib API production [2]. Substituting the racemate (CAS 85275-45-2) or the wrong enantiomer introduces an unwanted stereochemical impurity that cannot be removed without costly diastereomeric resolution or chiral chromatography, undermining both process yield and regulatory compliance [1][2].

(R)-1-Boc-3-hydroxypiperidine Quantitative Differentiation Evidence: Head-to-Head Comparisons with (S)-Enantiomer and Best-in-Class Biocatalytic Processes


Biocatalytic Substrate Loading: (R)-NBHP Achieves 1.67× Higher Substrate Concentration Than Best Reported (S)-NBHP Process

The NADPH-dependent carbonyl reductase YGL039W from Kluyveromyces marxianus ATCC 748 achieved complete reduction of N-Boc-piperidin-3-one (NBPO) at an extremely high substrate loading of 400 g/L to produce (R)-NBHP with >99% enantiomeric excess (ee) [1]. In comparison, the best-in-class (S)-NBHP biocatalytic processes using YDR541C from Saccharomyces cerevisiae achieved a maximum substrate loading of 240 g/L (1200 mM) under an ethyl caprylate-water biphasic system, yielding >99.5% ee [2]. The second-leading (S)-NBHP process using ketoreductase ChKRED03 achieved 200 g/L complete conversion at a substrate/catalyst ratio of 66.7 (w/w) within 3 h [3].

Biocatalysis Asymmetric reduction Process intensification

Total Turnover Number: (R)-NBHP Biocatalyst Demonstrates 2.5× Higher TTN Than Best (S)-NBHP Biocatalytic Process

The YGL039W-catalyzed production of (R)-NBHP achieved a total turnover number (TTN) of 20,000, representing the moles of product formed per mole of cofactor (NADPH) consumed under optimized GDH-catalyzed cofactor-recycling conditions [1]. In contrast, the YDR541C-catalyzed production of (S)-NBHP achieved a TTN of 8,000 under an ethyl caprylate-water biphasic system designed to mitigate product inhibition [2]. This represents a 2.5-fold difference in cofactor utilization efficiency.

Biocatalyst efficiency Cofactor recycling Industrial biocatalysis

Chiral Purity as Regulatory Quality Marker: Validated NP-HPLC Method Quantifies (R)-Isomer as Critical Impurity in (S)-NBHP Manufacturing

A validated isocratic Normal Phase-HPLC method using a Chiralpak IC3 column (250 × 4.6 mm, 3 µm) was developed to quantify the (R)-1-Boc-3-hydroxypiperidine impurity in (S)-NBHP samples destined for ibrutinib API synthesis [1]. The method was qualified for specificity, accuracy, linearity, and precision, enabling quantification of (R)-isomer at impurity-level concentrations [1]. The (R)-isomer is the direct by-product formed during ketoreductase-catalyzed asymmetric reduction of N-Boc-piperidin-3-one when manufacturing (S)-NBHP, and its presence must be controlled to meet enantiopurity specifications for pharmaceutical intermediate release [1].

Chiral HPLC Pharmaceutical impurity profiling Quality-by-Design

Therapeutic Indication Divergence: (R)-NBHP Serves Distinct Drug Pipelines Incompatible with (S)-Enantiomer

Patent CN114277006A explicitly delineates the divergent therapeutic applications of the two enantiomers: (S)-NBHP is the key chiral intermediate for ibrutinib, a top-five commercially available lymphoma drug targeting Bruton's tyrosine kinase (BTK), whereas (R)-NBHP is widely employed in the synthesis of benidipine (a triple L-/T-/N-type calcium channel blocker for hypertension treatment) and multiple classes of investigational drugs including JAK inhibitors and Chk1 inhibitors [1]. Additionally, (R)-NBHP is the essential building block for constrained (−)-S-adenosyl-L-homocysteine (SAH) analogs developed as DNA methyltransferase (DNMT) inhibitors, a target class entirely distinct from BTK inhibition . The reference compound SAH itself shows IC₅₀ = 2 µM against DNMT1, and constrained SAH analogs bearing the (R)-piperidine scaffold are designed to enhance inhibitory potency through conformational restriction [2].

Drug intermediate Target differentiation Calcium channel blocker DNMT inhibitor

Physicochemical Identity: Specific Rotation and Melting Point Discriminate (R)-NBHP from (S)-NBHP for Batch Release Testing

The (R)-enantiomer exhibits a specific optical rotation [α]ᴅ²⁰ of −20.0° to −23.0° (c=5, MeOH; TCI specification) or −22° ± 3° (c=5, MeOH; Sigma-Aldrich specification), with a melting point of 48.0–52.0 °C (TCI, ≥98% GC purity) . The (S)-enantiomer shows the equal-magnitude opposite rotation: [α]ᴅ²⁰ +20.0° to +23.0° (c=5, MeOH; TCI specification), with a distinct melting point of 52.0–56.0 °C (TCI) . The melting point difference of approximately 4–8 °C between the two enantiomers (after accounting for purity-grade variations) provides an orthogonal identity confirmation parameter complementary to chiroptical measurement .

Chiroptical properties Identity testing Enantiomeric purity

Procurement-Driven Application Scenarios for (R)-1-Boc-3-hydroxypiperidine Based on Quantified Differentiation Evidence


GMP Intermediate Sourcing for Benidipine and Calcium Channel Blocker API Manufacturing

Procurement teams sourcing chiral intermediates for benidipine hydrochloride API synthesis must exclusively specify the (R)-enantiomer (CAS 143900-41-0 / 143900-43-0), as benidipine incorporates the (R)-3-hydroxypiperidine moiety in its molecular structure as a triple L-/T-/N-type calcium channel blocker. The (S)-enantiomer is structurally incompatible and would produce a diastereomeric impurity in the final drug substance [1]. The established biocatalytic route using YGL039W carbonyl reductase achieves 400 g/L substrate loading with >99% ee and TTN 20,000, providing a viable industrial-scale manufacturing pathway with favorable process mass intensity [2].

Certified Reference Material for (S)-NBHP Chiral Purity Analysis in Ibrutinib Quality Control

Quality control laboratories supporting ibrutinib API manufacturing require (R)-1-Boc-3-hydroxypiperidine as a certified reference standard for the validated Normal Phase HPLC method (Chiralpak IC3, 250 × 4.6 mm, 3 µm) that quantifies the (R)-isomer impurity in (S)-NBHP intermediate batches [1]. The method has been qualified for specificity, accuracy, linearity, and precision, and the (R)-enantiomer reference standard is essential for system suitability testing, calibration curve generation, and batch release decisions in accordance with ICH Q7 GMP guidelines for active pharmaceutical ingredient manufacturing [1].

Epigenetic Drug Discovery: SAH Analog-Based DNMT Inhibitor Synthesis

Medicinal chemistry groups developing constrained (−)-S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase (DNMT) inhibitors use (R)-1-Boc-3-hydroxypiperidine as the key chiral building block to construct the conformationally restricted homocysteine mimetic portion of the inhibitor scaffold [1]. The reference SAH inhibitor shows IC₅₀ = 2 µM against DNMT1, and constrained piperidine-containing SAH analogs are designed to improve potency through entropy reduction [2]. The (R)-stereochemistry is required to match the natural (S)-configuration at the α-carbon of L-homocysteine in the target binding pocket; the (S)-enantiomer of the piperidine building block would produce the incorrect diastereomeric series [1].

Industrial Biocatalytic Process Development for (R)-NBHP at Manufacturing Scale

Process chemistry and bioprocess engineering teams developing in-house biocatalytic routes to (R)-NBHP can benchmark against the YGL039W carbonyl reductase process that achieves the highest reported substrate loading (400 g/L) and TTN (20,000) among all published N-Boc-3-hydroxypiperidine bioreduction processes — 1.67× higher substrate loading and 2.5× higher TTN than the best (S)-NBHP comparator (YDR541C) [1][2]. Alternatively, the alcohol dehydrogenase-based single aqueous phase process (Patent CN114277006A) achieves 99.5% optical purity and 99.3% chemical purity at 200 g/L substrate without any organic cosolvent, offering a green chemistry advantage by avoiding the biphasic solvent systems required by the leading (S)-NBHP processes [3].

Quote Request

Request a Quote for (R)—1-Boc-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.